3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride

Description

Chemical Identity and Nomenclature

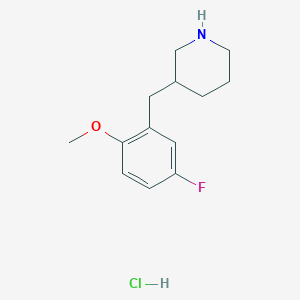

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₉ClFNO and a molecular weight of 259.75 g/mol . Its IUPAC name, 3-(5-fluoro-2-methoxybenzyl)piperidine hydrochloride , reflects its structural components: a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted with a benzyl group containing fluorine and methoxy substituents at the 5- and 2-positions, respectively. The compound’s SMILES notation, COC1=CC=C(F)C=C1CC2CNCCC2.Cl , further illustrates its connectivity.

Key identifiers include:

The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Historical Development in Heterocyclic Chemistry

The synthesis and study of heterocyclic compounds like piperidines began in the early 19th century, with piperidine itself first isolated in 1850. Fluorinated piperidines emerged later, driven by the need for bioactive molecules with improved metabolic stability and membrane permeability. The introduction of fluorine into heterocycles became a focal point in the 20th century, as its electronegativity and small atomic radius allowed precise modulation of molecular properties.

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride represents a modern iteration of these efforts. Its development aligns with advances in catalytic hydrogenation and dearomatization techniques, such as the use of palladium catalysts to reduce fluoropyridines to fluorinated piperidines. For example, the hydrogenation of 3-fluoropyridine derivatives under acidic conditions has been optimized to minimize hydrodefluorination, a common side reaction.

Position Within Fluorinated Piperidine Derivatives

Fluorinated piperidines are critical in medicinal chemistry due to their ability to influence drug conformation and binding affinity. This compound belongs to a subclass characterized by aryl-alkyl substitutions on the piperidine ring. Its structural features include:

- A fluorine atom at the 5-position of the benzyl group, enhancing electronegativity and metabolic stability.

- A methoxy group at the 2-position, contributing to steric and electronic effects.

Comparisons with related derivatives highlight its uniqueness:

The methoxy group in this compound distinguishes it from simpler fluorinated analogs, enabling tailored interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

3-[(5-fluoro-2-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFQORRGLKJKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588813 | |

| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171433-31-0 | |

| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methoxybenzyl chloride and piperidine.

Reaction Conditions: The reaction between 5-fluoro-2-methoxybenzyl chloride and piperidine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature.

Formation of the Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride and related piperidine derivatives:

Key Observations:

Substituent Position and Activity :

- The position of fluorine and methoxy groups on the benzyl ring significantly influences biological activity. For example, paroxetine’s benzodioxol and fluorophenyl groups confer SSRI activity , whereas the target compound’s 5-fluoro-2-methoxy substitution may alter binding to serotonin transporters or other CNS targets.

- In 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride (CAS 955288-06-9), the shifted substituents could reduce affinity for serotonin receptors compared to the target compound .

Role of Halogenation: Fluorine atoms enhance metabolic stability and membrane permeability. The target compound’s fluorine at the 5-position may improve pharmacokinetics compared to non-halogenated analogs (e.g., 3-(4-methylbenzyl)-piperidine). Chlorine in BF 2649 contributes to histamine H1 receptor affinity, demonstrating how halogen type and placement dictate target specificity .

Piperidine Core Modifications: Compounds with extended alkyl chains (e.g., BF 2649’s propoxypropyl group) exhibit divergent activities (e.g., histaminergic vs. serotonergic effects) compared to benzyl-substituted piperidines .

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs (e.g., 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride) are synthesized via reductive amination or Boc-protection/deprotection strategies, similar to methods used for paroxetine intermediates .

- Further in vitro studies are needed to validate serotonin transporter binding.

- SAR Insights : The 2-methoxy group may enhance π-stacking interactions with aromatic residues in target proteins, while the 5-fluoro substituent could reduce oxidative metabolism in the liver .

Biological Activity

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a 5-fluoro-2-methoxy-benzyl group. The molecular formula is , with a molecular weight of approximately 273.73 g/mol. The fluorine substitution is hypothesized to enhance the compound's interaction with biological targets.

The biological activity of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the serotonergic and dopaminergic systems. The fluorinated aromatic group may facilitate stronger binding affinities and altered pharmacokinetics compared to non-fluorinated analogs.

Antidepressant and Antipsychotic Effects

Research indicates that compounds with similar piperidine structures often exhibit antidepressant and antipsychotic properties. For instance, studies have shown that modifications in the piperidine structure can lead to significant changes in receptor affinity and selectivity, particularly for serotonin receptors (5-HT) and dopamine receptors (D2).

A notable study reported that derivatives of benzyl-piperidine compounds demonstrated varying degrees of inhibition on 5-HT uptake, suggesting potential applications in treating mood disorders .

Anticancer Properties

Preliminary investigations into the anticancer effects of related piperidine compounds indicate promising results. For example, compounds exhibiting similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. The IC50 values for these compounds ranged significantly, indicating variable potency that could be further explored with 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride .

Data Table: Biological Activity Overview

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Serotonin Reuptake Inhibition | 5-HT Transporter | 0.84 | |

| Cell Growth Inhibition | Breast Cancer Cells | 7.9 - 92 | |

| Dopamine Receptor Binding | D2 Receptor | Not Specified |

Case Studies

- Antidepressant Activity : A study focusing on the benzoylpiperidine fragment revealed that compounds with similar structures exhibited significant binding affinities for serotonin receptors, suggesting potential antidepressant effects. The research highlighted that modifications at the para position could enhance efficacy .

- Anticancer Studies : Another investigation assessed the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that certain substitutions led to enhanced activity against ovarian and colorectal cancer cells, warranting further exploration into the specific effects of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride.

Q & A

Basic: What are the recommended synthetic routes for 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. A common approach includes:

Intermediate Preparation : Synthesize 5-fluoro-2-methoxybenzyl chloride via Friedel-Crafts alkylation or halogenation of 5-fluoro-2-methoxybenzaldehyde .

Coupling Reaction : React the benzyl intermediate with a piperidine derivative (e.g., piperidine-3-carboxylic acid) under nucleophilic substitution conditions, using a base like K₂CO₃ in anhydrous DMF .

Hydrochloride Salt Formation : Treat the free base with HCl in an ethanol/ether mixture to precipitate the hydrochloride salt. Purity is confirmed via HPLC (>98%) and NMR .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the benzyl and piperidine moieties (e.g., methoxy proton at δ ~3.8 ppm, fluorine coupling in aromatic regions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺] calculated for C₁₄H₁₉FNO₂Cl: 296.11) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved N95 respirator if dust or aerosols are generated .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite), avoid water to prevent HCl gas release, and dispose as hazardous waste .

Advanced: How can researchers design experiments to assess its stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Analyze aliquots at 0, 24, 48 hrs via HPLC to detect hydrolysis or degradation products .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .

- Light Sensitivity : Expose to UV light (365 nm) and monitor photodegradation using UV-Vis spectroscopy .

Advanced: How might structural modifications (e.g., fluorination, methoxy position) influence its biological activity?

Methodological Answer:

- Fluorine Impact : Replace the 5-fluoro group with other halogens (Cl, Br) to study electronic effects on receptor binding. Use computational docking (e.g., AutoDock Vina) to predict affinity changes .

- Methoxy Position : Synthesize analogs with methoxy at positions 2, 3, or 4. Test in vitro activity (e.g., IC₅₀ in enzyme assays) to correlate substituent position with potency .

Basic: What solvent systems are optimal for its dissolution in experimental settings?

Methodological Answer:

- Polar Solvents : DMSO (for stock solutions, ≤10 mg/mL) due to high solubility. Confirm compatibility with biological assays to avoid solvent interference .

- Aqueous Buffers : Use phosphate-buffered saline (PBS) with ≤0.1% Tween-80 for in vitro studies. Pre-filter (0.22 µm) to ensure sterility .

Advanced: How can contradictory toxicity data from different studies be resolved?

Methodological Answer:

- Standardized Assays : Replicate studies using OECD guidelines (e.g., acute oral toxicity in rats, LD₅₀ determination) under controlled conditions .

- Meta-Analysis : Aggregate data from multiple sources (e.g., RTECS, PubChem) to identify trends. Adjust for variables like purity (>95% vs. technical grade) .

- Mechanistic Studies : Perform in vitro cytotoxicity assays (MTT, LDH release) on human cell lines to clarify organ-specific toxicity .

Basic: What are the key regulatory considerations for laboratory use?

Methodological Answer:

- GHS Compliance : Classify based on acute toxicity (Category 4, H302) and eye irritation (Category 2B). Label with appropriate hazard pictograms .

- Waste Disposal : Neutralize with NaOH before incineration at licensed facilities. Document disposal per EPA/OSHA regulations .

Advanced: What strategies can optimize its pharmacokinetic profile for preclinical studies?

Methodological Answer:

- Prodrug Design : Modify the hydrochloride salt to ester prodrugs for enhanced oral bioavailability. Test hydrolysis rates in simulated gastric fluid .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance. Use LC-MS/MS to quantify parent compound and metabolites .

Advanced: How does this compound compare to structurally related piperidine derivatives in receptor binding assays?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine D₂ receptors) to measure Ki values. Compare with analogs like 4-(2,4-difluorobenzoyl)piperidine .

- SAR Modeling : Generate 3D-QSAR models using CoMFA/CoMSIA to identify critical substituents (e.g., methoxy vs. ethoxy groups) affecting affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.